molecular formula C17H21NO B5763372 1-(2-Naphthalen-2-yloxyethyl)piperidine

1-(2-Naphthalen-2-yloxyethyl)piperidine

Cat. No.: B5763372
M. Wt: 255.35 g/mol
InChI Key: LQYBHIRHEDYYDW-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-2-yloxyethyl)piperidine is an organic compound that features a piperidine ring attached to a naphthalen-2-yloxyethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthalene moieties in its structure imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-2-yloxyethyl)piperidine can be synthesized through a multi-step process involving the reaction of 2-naphthol with 1-(2-chloroethyl)piperidine hydrochloride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol acts as a nucleophile, displacing the chloride ion from 1-(2-chloroethyl)piperidine hydrochloride . Potassium carbonate is often used as a base to facilitate the formation of the alkoxide ion from 2-naphthol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and alkaline aqueous media can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthalen-2-yloxyethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The naphthalene moiety can also interact with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Naphthalen-2-yloxyethyl)piperidine is unique due to the specific positioning of the naphthalene moiety and the presence of the piperidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-10-18(11-5-1)12-13-19-17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYBHIRHEDYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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